N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)propane-1-sulfonamide
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Overview
Description
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)propane-1-sulfonamide is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a sulfonamide group attached to a phenyl ring, which is further substituted with a dioxidoisothiazolidinyl moiety and a methyl group. The presence of these functional groups imparts specific chemical reactivity and biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)propane-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Isothiazolidinone Ring: The initial step involves the synthesis of the isothiazolidinone ring. This can be achieved by reacting a suitable thiol with an appropriate amine under oxidative conditions to form the isothiazolidinone core.
Introduction of the Dioxide Group: The isothiazolidinone ring is then oxidized to introduce the dioxide functionality, often using oxidizing agents such as hydrogen peroxide or peracids.
Attachment of the Phenyl Ring: The next step involves the coupling of the oxidized isothiazolidinone with a phenyl ring that is pre-substituted with a methyl group. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling.
Sulfonamide Formation: Finally, the sulfonamide group is introduced by reacting the phenyl derivative with propane-1-sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Additionally, industrial methods may employ more robust and scalable catalysts and reagents to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidative conditions, potentially modifying the isothiazolidinone ring or the sulfonamide group.
Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and suitable catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)propane-1-sulfonamide is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with various enzymes, potentially inhibiting their activity and providing insights into enzyme function and regulation.
Medicine
Medically, this compound is investigated for its potential therapeutic applications. Its ability to inhibit specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme regulation is crucial.
Industry
In industry, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can form strong interactions with the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, depending on the enzyme targeted. For example, if the compound inhibits a protease, it can prevent protein degradation, impacting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propane-1-sulfonamide
- N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide
Uniqueness
Compared to similar compounds, N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)propane-1-sulfonamide is unique due to the specific positioning of the methyl group on the phenyl ring and the presence of the dioxidoisothiazolidinyl moiety. These structural features influence its reactivity and biological activity, making it distinct in its applications and effects.
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S2/c1-3-8-20(16,17)14-13-10-12(6-5-11(13)2)15-7-4-9-21(15,18)19/h5-6,10,14H,3-4,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPUBQCONHTEBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=C(C=CC(=C1)N2CCCS2(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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